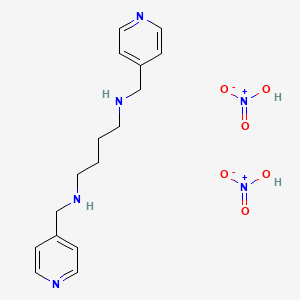
N,N'-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid is a compound that combines the structural features of pyridine and butane-1,4-diamine with nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine typically involves a condensation reaction between butane-1,4-diamine and pyridine-4-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid . The resulting product is then treated with nitric acid to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could enhance the efficiency of the process, allowing for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Medicine: Investigated for its potential use in therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism by which N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, influencing their activity and function. The pathways involved often include coordination to metal centers, hydrogen bonding, and π-π interactions with aromatic systems.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine: Similar structure but with a cyclohexane core instead of butane.
N,N’-bis(pyridin-2-ylmethyl)butane-1,4-diamine: Similar but with pyridine rings at the 2-position.
N,N’-bis(pyridin-4-ylmethyl)oxamide: Contains an oxamide linkage instead of a butane-1,4-diamine core.
Uniqueness
N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid is unique due to its specific combination of pyridine and butane-1,4-diamine with nitric acid, which imparts distinct chemical and physical properties
Properties
CAS No. |
185335-09-5 |
|---|---|
Molecular Formula |
C16H24N6O6 |
Molecular Weight |
396.40 g/mol |
IUPAC Name |
N,N'-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid |
InChI |
InChI=1S/C16H22N4.2HNO3/c1(7-19-13-15-3-9-17-10-4-15)2-8-20-14-16-5-11-18-12-6-16;2*2-1(3)4/h3-6,9-12,19-20H,1-2,7-8,13-14H2;2*(H,2,3,4) |
InChI Key |
RCUQPMNDELCMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNCCCCNCC2=CC=NC=C2.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



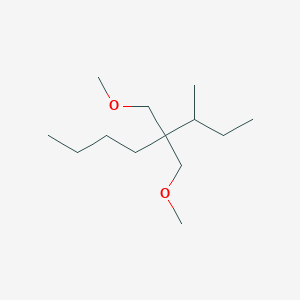


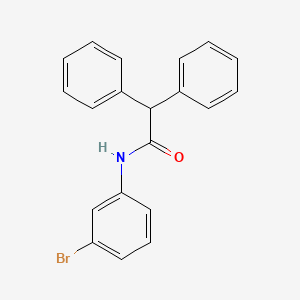
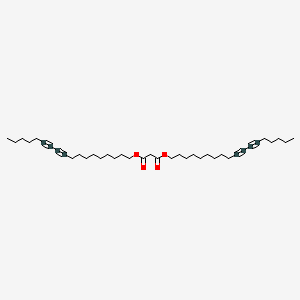
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
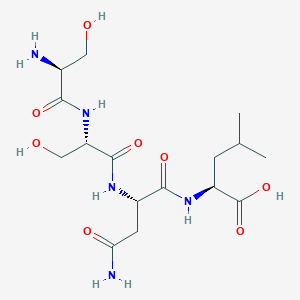
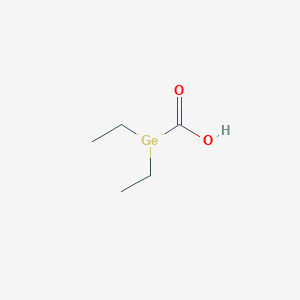
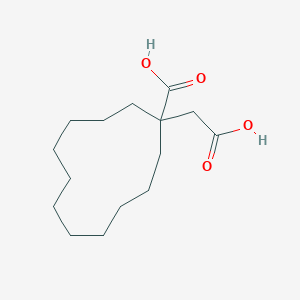
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)


